molecular formula C10H12N4 B3247714 (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine CAS No. 1823582-64-4

(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine

Cat. No. B3247714
CAS RN: 1823582-64-4
M. Wt: 188.23
InChI Key: KCUURSKSIRVRBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine involves several steps. While there are variations in synthetic routes, a common approach includes the reaction of a pyridine derivative with a pyrazole derivative, followed by appropriate functional group transformations. Detailed synthetic protocols can be found in the literature .


Molecular Structure Analysis

The compound’s molecular structure consists of a pyridine ring fused to a pyrazole ring, with a methyl group attached to the pyrazole nitrogen. The acetonitrile group is also linked to the pyridine ring. The arrangement of atoms and bond angles can be visualized using molecular modeling software or X-ray crystallography .


Chemical Reactions Analysis

(1-methyl-1H-pyrazol-4-yl)acetonitrile can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Researchers have explored its reactivity in the context of drug discovery and organic synthesis. Investigating its behavior under different reaction conditions provides insights into its versatility .


Physical And Chemical Properties Analysis

  • Safety Information : The compound is classified as a warning substance and may cause skin and eye irritation. Precautions include proper handling and protective equipment .

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may act as a ligand for receptors, an enzyme inhibitor, or a precursor for bioactive molecules. Further studies are needed to elucidate its precise mode of action in different biological contexts .

Safety and Hazards

(1-methyl-1H-pyrazol-4-yl)acetonitrile should be handled with care due to its potential health hazards. Always follow safety protocols, wear appropriate protective gear, and work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14-7-9(6-13-14)10-4-8(5-11)2-3-12-10/h2-4,6-7H,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUURSKSIRVRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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